GLP-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLP-26 is a chemical compound known for its role as a hepatitis B virus capsid assembly modulator. It has shown significant potential in inhibiting hepatitis B virus DNA replication and reducing covalently closed circular DNA levels. This compound disrupts the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly and a reduction in covalently closed circular DNA pools .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLP-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to maintain the efficacy and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
GLP-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: The alkyne group in this compound can participate in substitution reactions, particularly copper-catalyzed azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Copper catalysts are used in azide-alkyne cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
GLP-26 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its role in disrupting hepatitis B virus capsid assembly and reducing viral replication.
Medicine: Potential therapeutic agent for treating hepatitis B virus infections.
Industry: Utilized in the development of antiviral drugs and research on viral replication mechanisms .
Mechanism of Action
GLP-26 exerts its effects by disrupting the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly. This process reduces the levels of covalently closed circular DNA, which is essential for hepatitis B virus replication. The compound targets the hepatitis B virus capsid assembly, preventing the formation of functional viral particles .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for treating type 2 diabetes.
Liraglutide: Another glucagon-like peptide-1 receptor agonist with similar applications.
Dulaglutide: A glucagon-like peptide-1 receptor agonist used for glycemic control in diabetes
Uniqueness of GLP-26
This compound is unique in its specific action as a hepatitis B virus capsid assembly modulator. Unlike glucagon-like peptide-1 receptor agonists, which are primarily used for diabetes management, this compound targets viral replication mechanisms, making it a promising candidate for antiviral therapy .
Biological Activity
GLP-26 is a novel glyoxamide derivative recognized for its significant biological activity as a capsid assembly modulator (CAM) against Hepatitis B Virus (HBV). This article provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, efficacy in preclinical models, and safety profile, supported by relevant data tables and case studies.
This compound functions primarily by modulating the assembly of HBV capsids. It binds to the core protein of HBV, resulting in the formation of fewer but more stable capsid particles. This alteration in capsid morphology disrupts the virus's lifecycle, particularly affecting the replication and maintenance of covalently closed circular DNA (cccDNA), a critical component in HBV persistence.
Efficacy Studies
In Vitro Studies:
this compound has demonstrated potent antiviral activity with an effective concentration (EC50) in the single-digit nanomolar range. Specifically, it exhibited:
- EC50 Values:
- HepAD38 Cells: 0.003 μM
- Primary Human Hepatocytes (PHH): 0.04 μM
These values indicate that this compound is significantly more potent than other CAMs currently in clinical trials, such as GLS4, which shows its potential as a leading candidate for HBV therapy .
In Vivo Studies:
In preclinical studies using humanized mouse models, this compound was administered in combination with entecavir (ETV), resulting in notable reductions in viral loads:
- Log Reduction in HBV DNA:
- Combination therapy reduced HBV log10 titers by approximately 4.6-fold compared to placebo.
The combination therapy not only reduced viral DNA levels during treatment but also maintained low levels for up to 12 weeks post-treatment cessation, indicating a sustained virological response (SVR) .
Pharmacokinetics
Pharmacokinetic studies conducted in cynomolgus monkeys revealed crucial insights into this compound's bioavailability and distribution:
Parameter | Value |
---|---|
Oral Bioavailability | 34% |
Mean Peak Plasma Concentration | 380.7 ng/mL |
Mean Terminal Elimination Half-life | 2.4 hours |
Mean Area Under Curve | 1660 ng·hr/mL |
Plasma Protein Binding | 86.7% |
These results suggest that this compound has favorable pharmacokinetic properties that support its potential use as an oral therapeutic agent against HBV .
Safety Profile
Safety assessments conducted on primary human cardiomyocytes and humanized mice indicated that this compound has a favorable toxicity profile. No significant cardiotoxicity was observed at therapeutic doses, which is critical for developing long-term antiviral therapies .
Comparative Efficacy with Other Agents
The following table summarizes the comparative efficacy of this compound with other known antiviral agents:
Agent | EC50 (μM) | Viral Load Reduction (Log10) | Toxicity Profile |
---|---|---|---|
This compound | 0.003 | 4.6 | Low |
GLS4 | Higher | Moderate | Moderate |
Entecavir | Low | Significant | Low |
This comparison underscores this compound's superior potency and lower toxicity profile relative to existing treatments .
Case Studies
-
Combination Therapy Study :
- In a study involving HBV-infected mice treated with both this compound and ETV, all subjects exhibited significantly reduced viral antigen levels:
- Mean Reduction in HBsAg: −1 log10
- Mean Reduction in HBeAg: −1.8 log10
- Notably, half of the treated mice achieved undetectable viremia by the end of the treatment period .
- In a study involving HBV-infected mice treated with both this compound and ETV, all subjects exhibited significantly reduced viral antigen levels:
- Long-term Efficacy :
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFSIXYJGPNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.